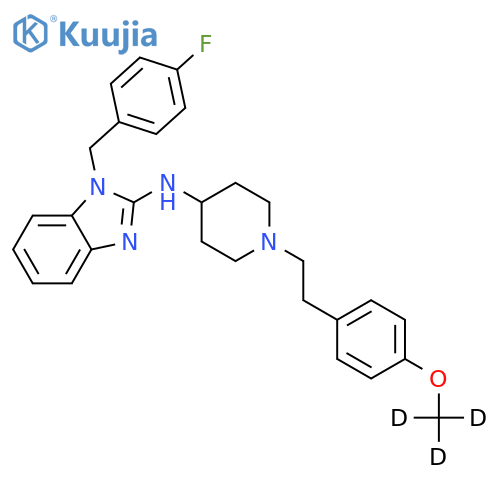Cas no 1189961-39-4 (Astemizole-d3)
アステミゾール-d3は、安定同位体で標識されたアステミゾールの重水素化誘導体です。この化合物は、主に質量分析法を用いた薬物動態研究や代謝研究の内部標準物質として使用されます。重水素原子(d3)の導入により、元のアステミゾールと明確に区別可能な質量シフトが生じ、分析精度が向上します。高い化学的純度と安定性を備えており、LC-MS/MSなどの高感度分析手法との相性が良いことが特徴です。特に、ヒスタミンH1受容体拮抗薬の生体内挙動解析において、信頼性の高い定量データを得るために重要な試薬です。

Astemizole-d3 structure
商品名:Astemizole-d3
CAS番号:1189961-39-4
MF:C28H31FN4O
メガワット:461.588835000992
CID:1059068
Astemizole-d3 化学的及び物理的性質
名前と識別子
-
- Astemizole-d3
- 1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine
- Astemisan-d3
- Hismanal-d3
- Histamen-d3
- Paralergin-d3
- Retolen-d3
- Waruzol-d3
-
計算された属性
- せいみつぶんしりょう: 461.26700
じっけんとくせい
- ゆうかいてん: 145-150°C
- PSA: 45.55000
- LogP: 4.71110
Astemizole-d3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0202580-1mg |
Astemizole-d3 |
1189961-39-4 | 1mg |
$0.0 | 2022-04-28 | ||
| ChemScence | CS-0202580-10mg |
Astemizole-d3 |
1189961-39-4 | 10mg |
$0.0 | 2022-04-28 | ||
| A2B Chem LLC | AD75033-1mg |
Astemizole-d3 |
1189961-39-4 | 1mg |
$389.00 | 2024-04-20 | ||
| TRC | A790032-10mg |
Astemizole-d3 |
1189961-39-4 | 10mg |
$ 2144.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217667-1 mg |
Astemizole-d3, |
1189961-39-4 | 1mg |
¥3,685.00 | 2023-07-11 | ||
| A2B Chem LLC | AD75033-10mg |
Astemizole-d3 |
1189961-39-4 | 10mg |
$2174.00 | 2024-04-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874178-10mg |
Astemizole-d3 |
1189961-39-4 | ≥98 atom % D | 10mg |
¥25,200.00 | 2022-09-03 | |
| TRC | A790032-1mg |
Astemizole-d3 |
1189961-39-4 | 1mg |
$ 276.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217667-1mg |
Astemizole-d3, |
1189961-39-4 | 1mg |
¥3685.00 | 2023-09-05 |
Astemizole-d3 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ping Tong Food Funct., 2020,11, 628-639
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1189961-39-4 (Astemizole-d3) 関連製品
- 73736-50-2(O-Desmethyl Astemizole)
- 68844-77-9(Astemizole)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
